rac-2,3-Dihydroxypropyloctylsulfoxide

Description

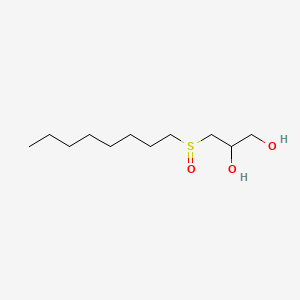

rac-2,3-Dihydroxypropyloctylsulfoxide (synonym: n-Octyl-rac-2,3-dioxypropylsulfoxide) is a sulfoxide derivative characterized by a racemic mixture of enantiomers. It features an octyl chain linked to a sulfoxide group and a dihydroxypropyl moiety. This compound is utilized in biochemical and materials research, particularly in studies involving crystal engineering and electronic properties due to its structural flexibility and chiral centers .

Properties

IUPAC Name |

3-octylsulfinylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3S/c1-2-3-4-5-6-7-8-15(14)10-11(13)9-12/h11-13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFTWNDKDOBMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2,3-Dihydroxypropyloctylsulfoxide typically involves the reaction of octyl sulfoxide with a dihydroxypropyl derivative under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The process may involve multiple steps, including purification and isolation of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Rac-2,3-Dihydroxypropyloctylsulfoxide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The sulfoxide group can be reduced to a sulfide under appropriate conditions.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of sulfides.

Substitution: Formation of ethers or esters, depending on the reagents used.

Scientific Research Applications

Rac-2,3-Dihydroxypropyloctylsulfoxide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-2,3-Dihydroxypropyloctylsulfoxide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfoxide groups play a crucial role in its reactivity and interactions. For instance, the sulfoxide group can act as a ligand, coordinating with metal ions or participating in redox reactions. The hydroxyl groups can form hydrogen bonds, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

Structural and Crystallographic Differences

rac-2,3-Dihydroxypropyloctylsulfoxide (referred to as rac-2 in –2) is compared to its stereoisomer S-2 (a single-enantiomer analog). Key crystallographic data are summarized below:

| Property | This compound (rac-2) | S-2 (Stereoisomer) |

|---|---|---|

| Crystallization Temp. | 28 K | 29 K |

| O–O–O Distance (Å) | 4.429(5) | 4.276(3) |

| Coupling Constant (J) | −1.1 K | −3.8 K |

| Magnetic Susceptibility (wT at 2 K) | Higher wT value | ~50% lower wT |

Key Findings :

- The crystal structures of rac-2 and S-2 are nearly isomorphous but differ in donor arrangements. rac-2 has two crystallographically independent BEDT-TTF molecules (B and C), while S-2 has four (A, B, C, D) .

- The shorter O–O–O distance in S-2 (4.276 Å vs. 4.429 Å in rac-2) enhances anion-radical interactions, leading to a stronger antiferromagnetic coupling (J = −3.8 K) and reduced magnetic susceptibility at low temperatures .

Electronic and Charge Disproportionation Properties

Both compounds exhibit metallic behavior but differ in charge distribution within donor dimers:

| Property | This compound (rac-2) | S-2 (Stereoisomer) |

|---|---|---|

| Charge Disproportionation (CD vs. AB dimers) | 0.080 (at low temps) | Larger differences |

| Symmetry Relationships | BC and AD dimers are symmetry-related | No symmetry constraints (P1 space group) |

Key Findings :

- rac-2 shows minimal charge disproportionation (0.080) between CD and AB dimers at low temperatures due to crystallographic symmetry, whereas S-2 lacks such symmetry, resulting in larger disparities .

- The temperature-dependent charge equilibration in rac-2 suggests greater electronic stability compared to S-2, making it preferable for applications requiring consistent conductivity .

Comparison with Other Sulfoxide Derivatives

- Chirality : The racemic mixture allows for unique packing in crystal lattices, unlike single-enantiomer sulfoxides.

Biological Activity

Rac-2,3-Dihydroxypropyloctylsulfoxide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological relevance.

Chemical Structure and Synthesis

This compound is characterized by its sulfoxide functional group and hydroxy substituents. The synthesis typically involves the reaction of octylsulfoxide with appropriate hydroxylation agents. The compound's stereochemistry plays a crucial role in its biological activity, as variations can lead to different pharmacological profiles.

| Property | Value |

|---|---|

| Molecular Formula | C11H24O3S |

| Molecular Weight | 232.38 g/mol |

| Solubility in Water | Low (0.1 g/L) |

| Melting Point | Not available |

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antiviral and anticancer properties.

Antiviral Activity

Research indicates that this compound exhibits moderate antiviral activity against several viruses. For instance, in vitro studies have shown effectiveness against Herpes Simplex Virus (HSV) and Parainfluenza virus. The compound's mechanism appears to involve interference with viral replication pathways.

Anticancer Activity

In addition to its antiviral properties, this compound has been evaluated for anticancer activity. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including L1210 and P388 leukemic cells. The compound's ID50 values were recorded at approximately 39 µM for L1210 and 33 µM for P388 cells, indicating significant potency against these leukemias .

Case Studies

A notable study explored the effects of this compound on cellular pathways involved in apoptosis and cell cycle regulation. The findings suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Antiviral Efficacy | Moderate activity against HSV and Parainfluenza |

| Anticancer Efficacy | Cytotoxic effects on L1210 and P388 cell lines |

| Mechanism of Action | Induction of apoptosis via caspase activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.